SMPH Crosslinker

Descripción general

Descripción

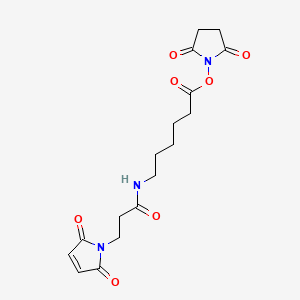

SMPH Crosslinker, or Succinimidyl-6-[ß-maleimidopropionamido]hexanoate is a water insoluble, heterobifunctional protein crosslinker with a non-cleavable spacer arm length of 14.3 angstroms. The SMPH crosslinking reagent is useful for making antibody drug conjugates (ADCs).

Aplicaciones Científicas De Investigación

Etiquetado y reticulación de proteínas

El SMPH Crosslinker se usa ampliamente en el análisis de proteínas para etiquetado y reticulación . Contiene grupos reactivos de NHS-éster y maleimida en los extremos opuestos de un brazo espaciador largo (14,2 angstroms), que reaccionan con aminas primarias y grupos sulfhidrilo, respectivamente . Esto permite la conjugación covalente de moléculas que contienen aminas y sulfhidrilos .

Bioconjugación

El this compound es un enlace no escindido para la bioconjugación . Contiene un grupo de maleimidas y un grupo NHS, que se pueden usar para unir dos biomoléculas .

Conjugación anticuerpo-enzima

El this compound se puede usar para preparar conjugados de anticuerpo-enzima en un esquema de reacción de dos pasos . Primero, la proteína que contiene amina se hace reaccionar con un exceso molar de varios pliegues del entrecruzador, seguido de la eliminación del reactivo en exceso (no reaccionado) mediante desalación o diálisis; finalmente, la molécula que contiene sulfhidrilo se agrega para reaccionar con los grupos maleimida ya unidos a la primera proteína .

Conjugación proteína-hapteno

De manera similar, el this compound se puede usar para preparar conjugados de proteína-hapteno . El proceso es similar a la conjugación anticuerpo-enzima mencionada anteriormente .

Investigación y desarrollo farmacéutico

El this compound tiene muchas aplicaciones en el campo de la investigación y el desarrollo farmacéutico . Su capacidad para unir dos biomoléculas se puede utilizar en sistemas de administración de fármacos, desarrollo de proteínas terapéuticas y más .

Modificación de proteínas

El this compound se utiliza en la modificación de proteínas . El entrecruzador puede unir grupos funcionales u otras moléculas a las proteínas, alterando así sus propiedades químicas, estabilidad o función .

Mecanismo De Acción

Target of Action

The primary targets of 2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate, also known as SMPH Crosslinker, are amine- and sulfhydryl-containing molecules . These targets play a crucial role in various biochemical reactions, particularly those involving protein interactions.

Mode of Action

2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate interacts with its targets through covalent bonding. The compound contains N-hydroxysuccinimide (NHS) ester and maleimide groups that allow this interaction . NHS esters react with primary amines at pH 7-9 to form amide bonds, while the maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds .

Biochemical Pathways

The action of 2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate affects the biochemical pathways involving protein conjugation. The compound can be used to prepare antibody-enzyme and hapten-carrier protein conjugates in a two-step reaction scheme . This process involves the reaction of an amine-containing protein with the cross-linker, followed by the reaction of a sulfhydryl-containing molecule with the maleimide groups already attached to the first protein .

Pharmacokinetics

The pharmacokinetics of 2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate are influenced by its chemical properties. Most protein reactants will remain soluble if the final concentration of organic solvent is less than 10% . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of 2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate is the formation of stable covalent bonds between amine- and sulfhydryl-containing molecules . This leads to the creation of conjugates such as antibody-enzyme and hapten-carrier protein conjugates . These conjugates have various applications in biochemical research and medical diagnostics.

Action Environment

The action, efficacy, and stability of 2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate are influenced by environmental factors such as pH and temperature . The compound’s NHS ester group reacts with primary amines at pH 7-9, while the maleimide group reacts with sulfhydryl groups at pH 6.5-7.5 . The compound is also sensitive to moisture and should be stored in a desiccated environment at a specified temperature .

Análisis Bioquímico

Biochemical Properties

SMPH Crosslinker plays a significant role in biochemical reactions. It reacts with primary amines at pH 7-9 to form stable amide bonds, and with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . This allows it to covalently conjugate amine- and sulfhydryl-containing molecules . The nature of these interactions is covalent, leading to the formation of stable complexes.

Cellular Effects

The effects of this compound on cells are primarily related to its ability to form covalent bonds with proteins. This can influence cell function by modifying the structure and function of proteins within the cell . Specific effects on cell signaling pathways, gene expression, and cellular metabolism may vary depending on the proteins targeted and the context of the cellular environment.

Molecular Mechanism

The molecular mechanism of this compound involves the formation of covalent bonds with proteins. The NHS ester group of this compound reacts with primary amines to form an amide bond, while the maleimide group reacts with sulfhydryl groups to form a thioether bond . These reactions allow this compound to bind to proteins and modify their structure and function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The rate of hydrolytic degradation of the NHS ester increases with pH, and the maleimide group will slowly hydrolyze and lose its reaction specificity for sulfhydryls at pH values greater than 7.5 . Therefore, the effects of this compound on proteins and cells may change over time depending on the pH and other conditions of the experimental system .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O7/c21-12(9-11-19-13(22)5-6-14(19)23)18-10-3-1-2-4-17(26)27-20-15(24)7-8-16(20)25/h5-6H,1-4,7-11H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMOHMXWOOBVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400226 | |

| Record name | N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367927-39-7 | |

| Record name | N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 6-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.